1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a fluorobenzyl group, a pyridine ring, and a dihydropyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions . The preparation of fluorinated pyridines, which are key intermediates, can be achieved through various fluorination reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring would yield pyridine derivatives, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group and the pyridine ring can interact with enzymes or receptors, modulating their activity. The dihydropyridine structure is known to interact with calcium channels, potentially affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoropyridines: Compounds with similar fluorinated pyridine structures.
Dihydropyridines: Compounds with similar dihydropyridine rings, often used in calcium channel blockers.
Benzyl derivatives: Compounds with similar benzyl groups, used in various organic synthesis applications.
Uniqueness
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-4-yl)-1,6-dihydropyridine-3-carboxamide is unique due to the combination of its fluorobenzyl group, pyridine ring, and dihydropyridine structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-3-1-2-13(10-15)11-22-12-14(4-5-17(22)23)18(24)21-16-6-8-20-9-7-16/h1-10,12H,11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHNQVXOYQIIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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